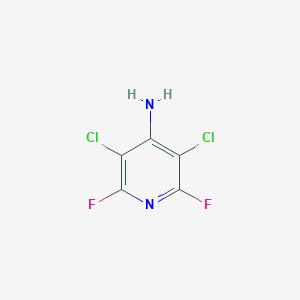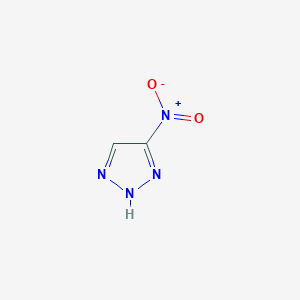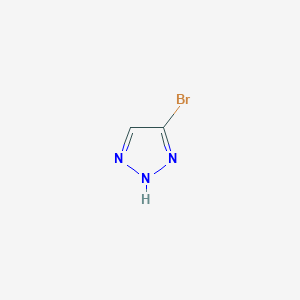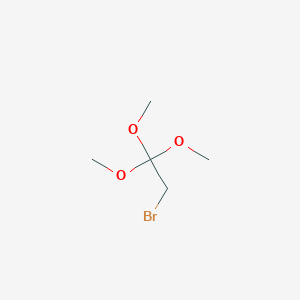
Ethane, 2-bromo-1,1,1-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated organic compounds involves specific reactions, such as halogen exchange and esterification processes, to achieve high yields and effective chemical protective groups. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the utility of halogen-exchange reactions in producing brominated intermediates with high efficiency and selectivity (Li Hong-xia, 2007).
Molecular Structure Analysis
The crystal and molecular structure of brominated compounds can be elucidated through X-ray diffraction and spectroscopy techniques. For example, the structure of 1,1'-Bis(2-bromobenzoyl thioureido)ethane was determined to crystallize in the monoclinic system, with specific intermolecular hydrogen bonds forming a two-dimensional network, highlighting the importance of structural analysis in understanding compound interactions (Salima M. Abosaadiya, B. Yamin, & Aishah Hasbullah, 2016).
Chemical Reactions and Properties
Brominated organic compounds undergo various chemical reactions, including thermal decomposition and Diels-Alder reactions, that reveal their reactivity and potential applications in material science and organic synthesis. The study on the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane provides insights into the mechanisms and products of thermal degradation, which is crucial for the safe use of brominated flame retardants (M. Altarawneh & B. Dlugogorski, 2014).
Physical Properties Analysis
The physical properties of brominated organic compounds, including solubility and phase behavior, are essential for their application in separation processes and chemical synthesis. The separation of 1-Bromo-2-(p-nitrophenoxy)ethane and related compounds illustrates the significance of solubility properties in the purification and application of brominated intermediates (Liu Qiao-yun, 2004).
Chemical Properties Analysis
The chemical properties of brominated organic compounds, such as reactivity with nucleophiles and stability under various conditions, are critical for their utilization in organic synthesis and material science. Research on the reactions of hybrid organotellurium ligands with mercury (II) bromide demonstrates the complex reactivity and potential for forming novel compounds with unique properties (Garima Singh et al., 2005).
Applications De Recherche Scientifique
Separation and Synthesis in Organic Chemistry
Ethane, 2-bromo-1,1,1-trimethoxy-, is an organic compound involved in various synthesis and separation processes within organic chemistry. In a study by Liu Qiao-yun, 1-Bromo-2-(p-nitrophenoxy)ethane was synthesized in the reaction of p-nitrophenol with ethylene dibromide, where ethane, 2-bromo-1,1,1-trimethoxy-, may serve as a related compound or intermediate. This process also involved the formation of 1,2-di-(p-nitrophenoxy)ethane as a byproduct, highlighting the compound's role in organic synthesis and the importance of solvent selection for compound separation (Liu Qiao-yun, 2004).
Brominated Flame Retardants
In the context of brominated flame retardants, studies such as the thermal decomposition analysis of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) by M. Altarawneh and B. Dlugogorski offer insights into the behavior of brominated compounds under high temperatures. These findings are crucial for understanding the environmental impact and safety implications of using brominated flame retardants, which could be related to compounds like ethane, 2-bromo-1,1,1-trimethoxy- (Altarawneh & Dlugogorski, 2014).
Polymer Science and Material Chemistry
The compound also finds applications in polymer science and material chemistry. For example, T. Gunji et al. discussed the synthesis of free-standing films from 3-mercaptopropyl(trimethoxy)silane/1,2-bis(triethoxysilyl)ethane copolymers, demonstrating the utility of trimethoxy functionalities in creating advanced materials with specific properties, such as sulfonyl group incorporation for enhanced stability (Gunji et al., 2010).
Anesthetic Compounds and Molecular Interactions
Furthermore, the study of halogenated ethanes like 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) reveals the significance of molecular interactions and the impact of fluorine substitution in anesthetic compounds. These insights contribute to the broader understanding of how slight modifications in molecular structure, such as those in ethane, 2-bromo-1,1,1-trimethoxy-, can significantly alter physical and chemical properties (Olejniczak et al., 2009).
Safety And Hazards
2-bromo-1,1,1-trimethoxyethane is classified as an eye irritant and skin irritant. It is also classified as a flammable liquid6.
Orientations Futures
The future directions of 2-bromo-1,1,1-trimethoxyethane are not explicitly mentioned in the available literature. However, given its use in organic synthesis, it may continue to find applications in the synthesis of new compounds and materials.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
Propriétés
IUPAC Name |
2-bromo-1,1,1-trimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGHGBEIOQFGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448791 |
Source


|
| Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane, 2-bromo-1,1,1-trimethoxy- | |
CAS RN |
40070-40-4 |
Source


|
| Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

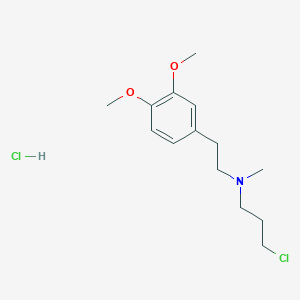
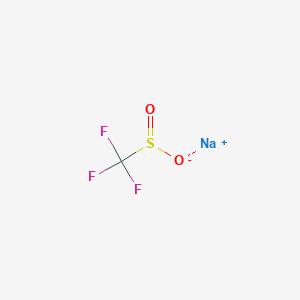
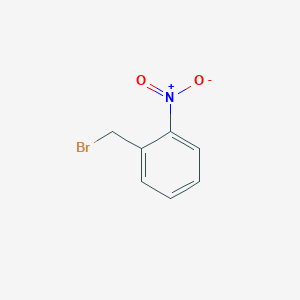
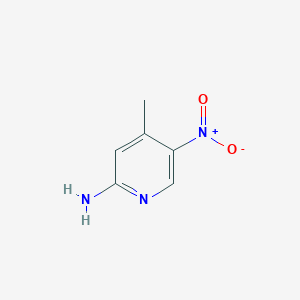
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)
